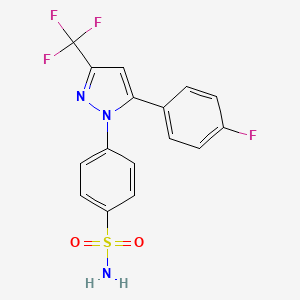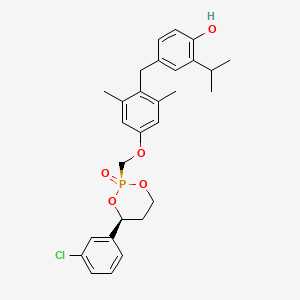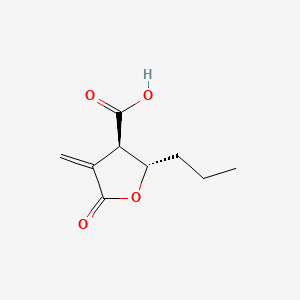
Mersalyl
描述
Mersalyl, also known as salyrganic acid, is an organomercury compound and a mercurial diuretic. It was originally adapted from calomel (mercury(I) chloride), a diuretic discovered by Paracelsus. This compound features a mercury(II) center and was once widely used as a diuretic but has been largely replaced by thiazides and loop diuretics that are less toxic because they do not contain mercury .
准备方法
Mersalyl can be synthesized through the reaction of salicylamide with mercury(II) acetate in the presence of methanol. The reaction involves the formation of a mercurial complex with the phenolic hydroxyl group of salicylamide, followed by the introduction of a methoxy group. The synthetic route can be summarized as follows:
Reaction of salicylamide with mercury(II) acetate: This step forms a mercurial complex.
Introduction of a methoxy group: Methanol is used to introduce the methoxy group, resulting in the formation of this compound.
化学反应分析
Mersalyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various mercury-containing compounds.
Reduction: Reduction of this compound can lead to the formation of elemental mercury and other mercury-containing species.
Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other metal ions or functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions include mercury oxides, elemental mercury, and substituted organomercury compounds .
科学研究应用
Mersalyl has been used in various scientific research applications, including:
Chemistry: this compound is used as a reagent in the synthesis of other organomercury compounds.
Biology: It has been used to study the effects of mercury on biological systems, particularly in the context of oxidative stress and mitochondrial dysfunction.
Medicine: Historically, this compound was used as a diuretic to treat conditions like edema and hypertension.
作用机制
Mersalyl exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the function of these proteins, leading to various cellular effects:
Renal Tubules: this compound acts on the renal tubules, increasing the excretion of sodium and chloride, and consequently water, which reduces blood pressure and edema.
Oxidative Stress: By altering intracellular thiol status, this compound promotes oxidative stress, lipid peroxidation, and mitochondrial dysfunction.
Inhibition of Aquaporins: this compound inhibits aquaporins, halting water flow across the cell membrane.
Immune System: It inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression
相似化合物的比较
Mersalyl is unique among diuretics due to its mercury content. Similar compounds include:
Thiomersal: An organomercury antiseptic and antifungal agent.
Nitromersol: Another organomercury antiseptic and antifungal agent.
Chlormerodrin: A mercurial diuretic with similar properties to this compound.
Merbaphen (Novasurol): Another mercurial diuretic.
Meralluride: A mercurial diuretic with a different structure but similar diuretic properties
This compound’s uniqueness lies in its specific structure and the presence of a methoxy group, which distinguishes it from other mercurial diuretics.
属性
Key on ui mechanism of action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. |
|---|---|
CAS 编号 |
492-18-2 |
分子式 |
C13H16HgNNaO6 |
分子量 |
505.85 g/mol |
IUPAC 名称 |
sodium;mercury(2+);2-[2-(2-methoxypropylcarbamoyl)phenoxy]acetate;hydroxide |
InChI |
InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q-1;+2;+1;/p-2 |
InChI 键 |
OSKJPYUSIVPQGP-UHFFFAOYSA-L |
SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+] |
规范 SMILES |
COC([CH2-])CNC(=O)C1=CC=CC=C1OCC(=O)[O-].[OH-].[Na+].[Hg+2] |
外观 |
Solid powder |
Key on ui other cas no. |
492-18-2 |
物理描述 |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
486-67-9 (mersalyl acid) |
保质期 |
>3 years if stored properly |
溶解度 |
partially miscible in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Mersalyl Mercuramide Mercusal Mersalin Mersalyl Mersalyl Acid Salyrgan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)


